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An In-depth Technical Guide to the Historical Development of Phenyl Phosphate as a

Phosphatase Substrate

For Researchers, Scientists, and Drug Development
Professionals
The study of phosphatases, a ubiquitous class of enzymes that catalyze the hydrolysis of

phosphate esters, is fundamental to understanding a vast array of cellular regulation and

signaling processes. The ability to accurately measure the activity of these enzymes has been

pivotal in both basic research and clinical diagnostics. The evolution of substrates used in

these assays reflects a continuous drive towards greater sensitivity, specificity, and simplicity.

This guide details the historical journey of phenyl phosphate and its derivatives, charting their

development from early, cumbersome methods to the streamlined, high-throughput assays

used today.

The Pre-Phenyl Phosphate Era: The Bodansky Method
In the early 1930s, the first widely adopted method for measuring alkaline phosphatase (ALP)

in blood was developed by Aaron Bodansky.[1] This pioneering technique laid the groundwork

for clinical enzymology but was laborious by modern standards.

Substrate: The assay utilized sodium β-glycerophosphate as the substrate.
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Principle: The core of the Bodansky method was the quantification of inorganic phosphate

liberated by the enzyme's action over a specific incubation period.[1] This required a

subsequent chemical reaction to measure the phosphate, making it a multi-step, indirect

assay.

Unit of Measurement: The "Bodansky unit" was defined as the amount of ALP that releases 1

mg of phosphate ion per 100 ml of serum during the first hour of incubation with the buffered

substrate.[1]

While revolutionary for its time, the Bodansky method's reliance on quantifying inorganic

phosphate presented several challenges, including potential interference from pre-existing

phosphate in the sample and a relatively long incubation time.

A Paradigm Shift: Phenyl Phosphate and the King-
Armstrong Method
A significant breakthrough occurred in 1934 when King and Armstrong introduced disodium

phenyl phosphate as a substrate.[2][3] This marked a fundamental shift in strategy from

measuring the liberated phosphate to measuring the other hydrolysis product—phenol.

Principle: The King-Armstrong method is based on the hydrolysis of disodium phenyl

phosphate by phosphatase at an alkaline pH (typically pH 9-10) to produce phenol and

phosphate.[4][5][6]

Detection: The liberated phenol is a reactive compound that can be measured using

sensitive colorimetric methods.[6] King and Armstrong originally used the Folin-Ciocalteu

reagent to quantify the phenol.[3]

Advantages: This approach offered considerable advantages over the Bodansky method. It

was more convenient, required a much shorter incubation time (e.g., 15 minutes), and could

be performed with smaller volumes of serum.[4][5][6]

Unit of Measurement: The King-Armstrong unit (K.A.U.) is defined as the amount of

phosphatase that liberates 1 mg of phenol in 15 minutes at 37°C under the specified pH

conditions.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://en.wikipedia.org/wiki/Bodansky_unit
https://en.wikipedia.org/wiki/Bodansky_unit
https://karger.com/books/book/chapter-pdf/3676337/000390550.pdf
https://www.semanticscholar.org/paper/Estimation-of-Plasma-Phosphatase-by-Determination-Kind-King/52bb5ae9e4f09777e3c42f92c53f4028a5d83eb5
https://acikders.ankara.edu.tr/pluginfile.php/157186/mod_resource/content/1/Alkaline%20Phosphatase%20Assay-1.pptx
https://jcp.bmj.com/content/4/1/85
https://www.exceldiag.com/catalogs/10003.pdf
https://www.exceldiag.com/catalogs/10003.pdf
https://www.semanticscholar.org/paper/Estimation-of-Plasma-Phosphatase-by-Determination-Kind-King/52bb5ae9e4f09777e3c42f92c53f4028a5d83eb5
https://acikders.ankara.edu.tr/pluginfile.php/157186/mod_resource/content/1/Alkaline%20Phosphatase%20Assay-1.pptx
https://jcp.bmj.com/content/4/1/85
https://www.exceldiag.com/catalogs/10003.pdf
https://acikders.ankara.edu.tr/pluginfile.php/157186/mod_resource/content/1/Alkaline%20Phosphatase%20Assay-1.pptx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subsequent modifications, such as the one by Kind and King in 1954, further refined the

detection of phenol by using 4-aminoantipyrine, which reacts with phenol in the presence of an

oxidizing agent (like potassium ferricyanide) to form a stable red-colored complex.[3][6][7] This

improved the specificity and ease of the colorimetric measurement.

The Chromogenic Revolution: p-Nitrophenyl Phosphate
(pNPP)
The logical evolution of phenyl phosphate was the development of substrates where the

enzymatic cleavage directly produces a colored product, eliminating the need for a secondary

color-forming reaction. This led to the introduction of p-nitrophenyl phosphate (pNPP).

Although first used by Ohmori in 1937, the widespread adoption of pNPP was initially

hampered by difficulties in preparing a sufficiently pure substrate.[2][3] The method gained

prominence after the work of Bessey, Lowry, and Brock in 1946, which established pNPP as a

highly efficient and convenient substrate.[2][3][8]

Principle: pNPP is a colorless molecule. Phosphatases catalyze its hydrolysis, cleaving the

phosphate group to release p-nitrophenol (pNP).[9] In an alkaline solution, the liberated pNP

is converted to the p-nitrophenolate ion, which has an intense yellow color with a maximum

absorbance at 405 nm.[2][9]

Advantages: The pNPP assay is a direct, continuous, and highly sensitive method. The rate

of color formation is directly proportional to the phosphatase activity, allowing for simple "mix-

and-measure" procedures.[10] This simplicity made it exceptionally well-suited for

automation and high-throughput screening (HTS) in multiwell plates.[10]

The development of pNPP solidified the role of phenyl phosphate derivatives as the

cornerstone of phosphatase research, offering a blend of simplicity, sensitivity, and versatility

for measuring a wide range of phosphatases, including alkaline, acid, and protein tyrosine

phosphatases.[9]
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Feature Bodansky Method
King-Armstrong
Method

Bessey-Lowry-
Brock (pNPP)
Method

Year Introduced c. 1932-1933[1] 1934[2][3] 1946[2][8]

Substrate
Sodium β-

glycerophosphate[1]

Disodium Phenyl

Phosphate[4][5]

p-Nitrophenyl

Phosphate (pNPP)[2]

[9]

Product Measured
Inorganic Phosphate

(Pi)[1]
Phenol[2][4]

p-Nitrophenol (pNP)[2]

[9]

Detection Principle
Indirect; chemical

reaction to quantify Pi.

Indirect; colorimetric

reaction to quantify

phenol.[6]

Direct; pNP is

intensely colored at

alkaline pH.[9]

Assay Type Endpoint Endpoint Endpoint or Kinetic

Experimental Protocols
Key Experiment 1: The King-Armstrong Method
(Modified)
This protocol describes a typical manual method for determining alkaline phosphatase activity

using phenyl phosphate as the substrate and 4-aminoantipyrine for color development.

Reagents:

Buffer-Substrate (pH 10.0): Dissolve 636 mg anhydrous sodium carbonate, 336 mg sodium

bicarbonate, and 254 mg disodium phenyl phosphate dihydrate in deionized water. Adjust

pH to 10.0 and bring the final volume to 200 ml. Store frozen in aliquots.[7]

4-Aminoantipyrine (AAP) Reagent: Prepare a solution containing 4-aminoantipyrine for

reaction with phenol.

Potassium Ferricyanide: An oxidizing agent required for the color reaction.

Phenol Standard (e.g., 10 K.A. Units): For generating a standard curve.[6]
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Sample: Serum or other biological fluid.

Procedure:

Incubation: Pipette 2 ml of the buffer-substrate solution into a test tube and pre-warm to

37°C.

Add 0.05 ml of serum to the tube, mix, and start a timer.[7]

Incubate the mixture for exactly 15 minutes at 37°C.[7]

Color Development: Stop the enzymatic reaction by adding the AAP reagent followed by the

potassium ferricyanide solution, mixing after each addition.[7] A red color will develop almost

instantaneously.

Measurement: Measure the absorbance of the colored product at 510 nm against a reagent

blank.

Calculation: Calculate the phosphatase activity by comparing the sample's absorbance to

that of the phenol standard. The results are expressed in King-Armstrong Units (K.A.U.).

Key Experiment 2: Colorimetric Assay using p-
Nitrophenyl Phosphate (pNPP)
This protocol is a generalized method suitable for a 96-well plate reader, reflecting modern

usage.

Reagents:

Assay Buffer: An alkaline buffer appropriate for the phosphatase being studied (e.g., for ALP:

1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).

pNPP Substrate Solution: Prepare a solution of p-nitrophenyl phosphate disodium salt in the

assay buffer. A typical concentration is 5 mM. This solution is light-sensitive and should be

prepared fresh or stored protected from light.[9]

Stop Solution: 3 M Sodium Hydroxide (NaOH).
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Sample: Purified enzyme, cell lysate, or serum.

p-Nitrophenol (pNP) Standard: For creating a standard curve to quantify product formation.

Procedure:

Standard Curve: Prepare serial dilutions of the pNP standard in assay buffer and add them

to separate wells of a 96-well plate.

Sample Preparation: Add your samples (e.g., 10-20 µL) to other wells. Include a blank

control containing only the assay buffer.

Reaction Initiation: Add the pNPP substrate solution to all wells (sample, standard, and

blank) to start the reaction. A typical volume is 50-100 µL.

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period

(e.g., 15-60 minutes).[11] The plate should be protected from light.[9]

Reaction Termination: Add the stop solution (e.g., 20-50 µL) to all wells.[9] This will raise the

pH, stopping the enzyme and maximizing the color of the pNP product.

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

Calculation: After subtracting the blank reading, use the standard curve to determine the

amount of pNP produced in each sample well. Calculate the enzyme activity, typically

expressed as U/L or µmol/min/mg protein.
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1. Incubate Sample with
Phenyl Phosphate Substrate

(37°C, 15 min)

2. Enzymatic Reaction
(Phenol is produced)

 Hydrolysis 

3. Add Reagents
(e.g., 4-Aminoantipyrine

+ K₃[Fe(CN)₆])

4. Color Development
(Red Chromophore)

 Reaction 

5. Measure Absorbance
(510 nm)

 

1. Add Sample and pNPP
Substrate to Microplate Well

2. Incubate at Constant Temp
(e.g., 37°C, 15-60 min)

3. p-Nitrophenol is Produced
(Yellow Color Develops)

 Hydrolysis 

4. Add Stop Solution
(e.g., NaOH)

5. Measure Absorbance
(405 nm)

 Color Intensifies 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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